Fmoc-Suberol
CAS No.: 212783-75-0
Cat. No.: VC21544278
Molecular Formula: C32H27NO5
Molecular Weight: 505.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 212783-75-0 |
|---|---|
| Molecular Formula | C32H27NO5 |
| Molecular Weight | 505.6 g/mol |
| IUPAC Name | 2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaenyl]oxy]acetic acid |
| Standard InChI | InChI=1S/C32H27NO5/c34-30(35)19-37-22-15-16-24-21(17-22)14-13-20-7-1-2-8-23(20)31(24)33-32(36)38-18-29-27-11-5-3-9-25(27)26-10-4-6-12-28(26)29/h1-12,15-17,29,31H,13-14,18-19H2,(H,33,36)(H,34,35) |
| Standard InChI Key | XHOBPBDZGGKEOX-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=C(C=CC(=C2)OCC(=O)O)C(C3=CC=CC=C31)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Introduction
Chemical Properties and Structure
Molecular Information
Fmoc-suberol is characterized by specific chemical properties that determine its functionality in various applications. The following table summarizes the key molecular information for this compound:
| Property | Value |
|---|---|
| CAS Number | 212783-75-0 |
| Molecular Formula | C32H27NO5 |
| Molecular Weight | 505.56 g/mol |
| IUPAC Name | 2-([(R,S)-5-(Fmoc-amino)-10,11-dihydro-5H-dibenzo[a,d]-cycloheptane-2-yl]oxy)acetic acid |
| Alternative Name | Ramage Linker |
| Canonical SMILES | C1CC2=C(C=CC(=C2)OCC(=O)O)C(C3=CC=CC=C31)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
The molecular information provides fundamental data that researchers use when planning experiments involving Fmoc-suberol . The precise molecular weight and formula are essential for calculating appropriate concentrations and understanding the compound's behavior in various chemical environments.
Structural Characteristics
Fmoc-suberol contains several distinctive structural features that contribute to its functionality. The compound includes a 9-fluorenylmethoxycarbonyl (Fmoc) group, which serves as a protecting group in peptide synthesis. This group is attached to a dihydro-dibenzo[a,d]cycloheptene backbone, creating a unique molecular architecture that enables specific interactions with target molecules .
The structural arrangement of Fmoc-suberol facilitates its role as a linker molecule, allowing it to connect different molecular components while maintaining stability under specific chemical conditions. The presence of the carboxylic acid group provides a reactive site for further chemical modifications, enhancing the versatility of this compound in various synthetic applications .
Applications
Peptide Synthesis
Fmoc-suberol serves as a critical component in solid-phase peptide synthesis (SPPS), where it facilitates the formation of amide bonds between amino acids. Its structure allows for controlled attachment and release of peptide chains, making it an invaluable tool for researchers developing novel peptides with potential therapeutic applications .
In peptide synthesis, Fmoc-suberol provides several advantages:
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High efficiency in linking molecular structures
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Enhanced yield in peptide formation reactions
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Controlled release of synthesized peptides under specific conditions
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Compatibility with various amino acid side chains and protecting groups
These properties make Fmoc-suberol particularly valuable in the development of complex peptide structures that require precise control over the synthesis process.
Drug Development
In pharmaceutical research, Fmoc-suberol plays a significant role in the development of therapeutic agents by optimizing molecular interactions. Researchers utilize this compound to create complex molecular architectures that can interact with specific biological targets, potentially leading to the development of novel drugs for various medical conditions .
The application of Fmoc-suberol in drug development extends to multiple areas, including:
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Creation of peptide-based drugs
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Development of molecular probes for studying disease mechanisms
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Synthesis of targeted drug delivery systems
These applications highlight the importance of Fmoc-suberol in advancing pharmaceutical research and potentially improving therapeutic outcomes for various conditions.
Molecular Research
Fmoc-suberol serves as an essential reagent for creating complex molecular architectures by linking various molecular fragments. Its controlled reactivity allows researchers to design and synthesize molecules with specific properties and functions, advancing our understanding of molecular interactions and their biological implications .
In molecular research, Fmoc-suberol facilitates:
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Exploration of structure-activity relationships
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Development of molecular models for studying biological processes
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Investigation of protein-small molecule interactions
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Creation of novel molecular entities with specialized functions
These applications demonstrate the versatility of Fmoc-suberol in advancing fundamental research across multiple scientific disciplines.
Bioconjugation
Fmoc-suberol is frequently used in bioconjugation techniques to link biomolecules with functional groups, creating innovative biomaterials and therapeutics. This application leverages the compound's ability to form stable connections between different molecular components while maintaining their individual functionalities .
Bioconjugation applications include:
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Attachment of targeting moieties to therapeutic agents
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Creation of labeled biomolecules for imaging and detection
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Development of functionalized surfaces for biological applications
These applications highlight the critical role of Fmoc-suberol in advancing biomedical research and developing novel approaches to addressing various biological challenges.
Research Findings
Role in Enzyme Inhibition
Recent research has indicated that Fmoc-suberol derivatives may play a significant role in enzyme inhibition, particularly in the context of cholinesterase inhibition. A study examining Fmoc-amino esters and amides revealed that these compounds could effectively inhibit butyrylcholinesterase (BChE), an enzyme whose increased activity has been associated with neurodegenerative conditions .
The research demonstrated that Fmoc-amino acid-based compounds could be modified to enhance their interactions with enzyme active sites. By incorporating substrate-like features, researchers observed increased potency and selectivity in enzyme inhibition, suggesting potential applications in treating conditions characterized by abnormal enzyme activity .
| Desired Concentration | Amount of Solvent Required for Different Quantities |
|---|---|
| 1 mg | |
| 1 mM | 1.9778 mL |
| 5 mM | 0.3956 mL |
| 10 mM | 0.1978 mL |
These guidelines ensure accurate preparation of Fmoc-suberol solutions for experimental use, facilitating consistent and reliable research outcomes .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume